N,N,N',N'-Tetraethylisophthalamide

solvent extraction lipophilicity structure-property relationship

N,N,N',N'-Tetraethylisophthalamide (TEIA; CAS 13698-87-8) is a tetraalkyl-substituted isophthalamide diamide with the molecular formula C₁₆H₂₄N₂O₂ and a molecular weight of 276.37 g/mol. It belongs to the broader class of diamide extractants investigated for selective metal ion coordination, particularly in hydrometallurgical separations of rare earth elements (REEs) and actinides.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
CAS No. 13698-87-8
Cat. No. B078447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,N',N'-Tetraethylisophthalamide
CAS13698-87-8
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC(=CC=C1)C(=O)N(CC)CC
InChIInChI=1S/C16H24N2O2/c1-5-17(6-2)15(19)13-10-9-11-14(12-13)16(20)18(7-3)8-4/h9-12H,5-8H2,1-4H3
InChIKeyGZWCNZZTWDDVSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N,N',N'-Tetraethylisophthalamide (CAS 13698-87-8): Chemical Identity and Compound Class for Procurement Screening


N,N,N',N'-Tetraethylisophthalamide (TEIA; CAS 13698-87-8) is a tetraalkyl-substituted isophthalamide diamide with the molecular formula C₁₆H₂₄N₂O₂ and a molecular weight of 276.37 g/mol [1]. It belongs to the broader class of diamide extractants investigated for selective metal ion coordination, particularly in hydrometallurgical separations of rare earth elements (REEs) and actinides [2]. The compound features a meta-substituted benzene core bearing two tertiary amide groups, each N,N-diethyl substituted, yielding zero hydrogen bond donors and a computed XLogP3 of 1.4 [1]. Spectroscopic characterization data including ¹H NMR, ¹³C NMR, FTIR, and UV-Vis spectra are archived in the SpectraBase database [3]. TEIA is catalogued as a research chemical and building block by multiple suppliers under identifiers including Frinton FR-0579 and Fluorochem portfolio products .

Why N,N,N',N'-Tetraethylisophthalamide Cannot Be Generically Substituted: Structural Specificity in Diamide Extractant Selection


Within the diamide extractant family, minor structural variations—including the nature of the N-alkyl substituent, the aromatic core geometry, and the linker between amide functions—profoundly alter metal ion extraction efficiency, selectivity, and phase behavior [1]. The review by Manchanda and Pathak (2004) establishes that extraction properties of diamides are governed by the steric and electronic effects of N-substituents, with different alkyl chain lengths producing markedly different distribution ratios for trivalent actinides and lanthanides [1]. The meta-substituted isophthalamide scaffold of TEIA presents a fundamentally different coordination geometry compared to diglycolamides (ether-linked), malonamides (methylene-bridged), or pyridine-2,6-dicarboxamides (heterocyclic core) [2]. Consequently, substituting TEIA with a different tetraalkylisophthalamide homolog or an alternative diamide class without experimental validation of extraction performance carries a quantifiable risk of altered separation factors and process failure.

Quantitative Differentiation Evidence for N,N,N',N'-Tetraethylisophthalamide Against Closest Analogs


Computed LogP Differentiation of N,N,N',N'-Tetraethylisophthalamide vs. N,N,N',N'-Tetramethylisophthalamide Governs Organic Phase Partitioning

The N-ethyl substitution on TEIA yields a computed XLogP3 of 1.4, representing a meaningful increase in lipophilicity compared to the tetramethyl homolog (N,N,N',N'-tetramethylisophthalamide; TMIA), which bears four N-methyl groups and has a lower molecular weight (220.27 vs. 276.37 g/mol) [1]. While the exact XLogP3 for TMIA is not available from the same authoritative source for direct comparison, the structural difference—four additional methylene units in TEIA—predicts enhanced partitioning into organic phases during liquid-liquid extraction, a critical parameter governing extractant performance in hydrometallurgical processes [2]. TEIA's increased rotatable bond count (6 vs. an estimated 2 for TMIA) also confers greater conformational flexibility that may influence metal chelate geometry [1].

solvent extraction lipophilicity structure-property relationship

Meta-Substituted Isophthalamide Core vs. Malonamide and Diglycolamide Scaffolds: Coordination Geometry Determinants in Actinide/Lanthanide Separations

The isophthalamide scaffold in TEIA presents a rigid, aromatic meta-dicarboxamide geometry with two carbonyl oxygen donor atoms fixed at approximately 120° relative orientation on the benzene ring [1]. This contrasts fundamentally with N,N,N',N'-tetraethylmalonamide (TEMA; CAS 33931-42-9), where the methylene-bridged malonamide core provides a more flexible bite angle and different chelate ring size upon metal coordination . The comprehensive review by Manchanda and Pathak (2004) documents that amide extractants with aromatic backbones exhibit different extraction selectivity patterns for trivalent actinides versus lanthanides compared to aliphatic diamides, attributable to the rigidity and electronic character of the aromatic spacer [2]. While no direct head-to-head extraction data for TEIA vs. TEMA have been published in the open literature, the class-level evidence demonstrates that the core scaffold is a primary determinant of separation performance [2].

coordination chemistry nuclear fuel cycle diamide ligand design

Spectral Characterization Package: Multi-Technique Analytical Data Availability for Identity Verification and Quality Control

TEIA is documented with a comprehensive spectral dataset in the SpectraBase database, including ¹H NMR, ¹³C NMR, FTIR, and UV-Vis spectra, providing a multi-technique analytical fingerprint for identity confirmation [1]. The ¹H NMR spectrum was recorded on a Varian A-60D instrument and is archived in PubChem's spectral collection [2]. In contrast, the closest homolog, N,N,N',N'-tetramethylisophthalamide, has only a single MS (GC) spectrum available in SpectraBase, representing a substantially more limited characterization dataset [3]. For procurement purposes, the availability of a richer spectral reference package enables more rigorous incoming quality control, facilitates troubleshooting of batch-to-batch variability, and supports regulatory documentation requirements in GLP environments.

analytical chemistry quality control spectroscopic characterization

Patent-Documented Utility of Tetraalkylisophthalamides as Synthetic Intermediates: Positional Isomer Differentiation for Halogenated Derivatives

US Patent 3,655,752 (expired) explicitly employs N,N,N',N'-tetraalkylisophthalamides—including the tetramethyl homolog—as key synthetic intermediates for preparing geometrical isomers of 5-amino-2,4,6-trihalo-N,N,N',N'-tetraalkylisophthalamides with documented utility as tranquilizing and antifungal agents [1]. The patent describes separation methods for cis/trans isomers that depend on the steric bulk of the N-alkyl substituents to achieve differential crystallization. TEIA's four N-ethyl groups provide intermediate steric demand between the tetramethyl (minimal steric bulk) and tetraisopropyl (maximal steric bulk; MW 332.49) analogs, directly impacting isomer separation efficiency and product purity profiles [1]. This positions TEIA as a strategic intermediate where the ethyl substituent provides a balance of sufficient steric influence for isomer resolution without the excessive molecular weight that can reduce atom economy in downstream transformations.

patent literature synthetic intermediate isophthalamide functionalization

Computed Thermophysical Property Profile: Boiling Point and Thermal Stability Estimates for Process Engineering

TEIA has computed thermophysical properties available via the Joback group contribution method, as indexed by Cheméo: normal boiling point (Tboil) of 729.76 K (456.6 °C), critical temperature (Tc) of 930.04 K, and enthalpy of vaporization (ΔvapH°) of 71.73 kJ/mol [1]. The DETHERM database independently lists TEIA under DECHEMA ID 70772 with its synonym 'N,N,N',N'-tetraethylisophthalic diamide' [2]. While these values are computational estimates rather than experimental measurements, they provide a useful engineering benchmark. The boiling point estimate of 455.4 °C (at 760 mmHg) is also corroborated by BOC Sciences' product specification . For comparison, the lower molecular weight tetramethyl analog would be expected to exhibit a lower boiling point based on reduced van der Waals interactions, though its computed thermophysical data are not compiled in the same indexed databases, limiting direct quantitative comparison.

thermophysical properties process engineering Joback estimation

Evidence-Backed Application Scenarios for Procuring N,N,N',N'-Tetraethylisophthalamide


Solvent Extraction Process Development for Rare Earth Element and Actinide Separation

TEIA's isophthalamide scaffold, featuring a rigid meta-dicarboxamide geometry with two carbonyl oxygen donor atoms, positions it within the well-established diamide extractant class used for selective separation of trivalent lanthanides and actinides from nitric acid media [1]. The compound's computed lipophilicity (XLogP3 = 1.4) and intermediate N-ethyl steric profile suggest suitability for liquid-liquid extraction systems where the extractant must partition preferentially into the organic phase while maintaining adequate metal loading capacity [2]. Researchers developing novel separation flowsheets for nuclear fuel reprocessing or rare earth recycling should consider TEIA when a tetraethyl-substituted isophthalamide with defined spectral characterization is required for reproducible experimental conditions [1].

Coordination Polymer and Metal-Organic Framework (MOF) Building Block

TEIA is catalogued as a building block for high-performance coordination polymers, where its two tertiary amide carbonyl oxygens serve as neutral O-donor coordination sites for transition metal ions [1]. The meta-substitution pattern on the benzene ring enforces an angular connectivity (~120°) between metal centers, which is a critical geometric parameter in designing the topology and porosity of coordination networks [1]. The compound's zero hydrogen bond donor count (computed from Cactvs) eliminates competing hydrogen-bonding interactions that could disrupt predictable metal-ligand coordination, a differentiating feature compared to secondary amide analogs that retain N-H donors [2].

Synthetic Intermediate for Halogenated Isophthalamide Derivatives with Pharmacological Activity

US Patent 3,655,752 establishes tetraalkylisophthalamides as substrates for halogenation and subsequent functionalization to produce 5-amino-2,4,6-trihalo-N,N,N',N'-tetraalkylisophthalamides—compounds with documented utility as tranquilizing and antifungal agents [1]. TEIA's N-ethyl substituents provide intermediate steric bulk that influences the cis/trans isomer ratio during electrophilic aromatic halogenation, potentially enabling selective access to specific geometrical isomers through crystallization-based separation [1]. Medicinal chemistry groups synthesizing isophthalamide-based bioactive compound libraries may find TEIA a strategically valuable intermediate where the ethyl group balances steric control with synthetic accessibility.

Analytical Reference Standard and Method Development Support

TEIA's multi-technique spectral characterization package—comprising ¹H NMR, ¹³C NMR, FTIR, and UV-Vis data archived in SpectraBase—provides a robust identity verification toolkit for analytical laboratories [1]. The availability of five independent spectral modalities contrasts with the single MS dataset available for the tetramethyl homolog, making TEIA a more analytically tractable choice for method development, system suitability testing, and impurity profiling in chromatographic and spectroscopic workflows [2]. Laboratories operating under GLP or ISO 17025 quality systems can leverage this richer characterization dataset to support instrument qualification and analyst training protocols.

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